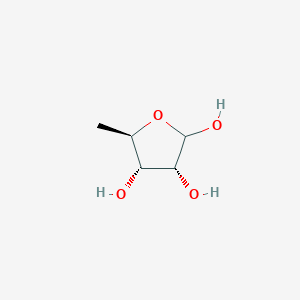

5-Deoxy-d-ribofuranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(3R,4S,5R)-5-methyloxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1 |

InChI Key |

MKMRBXQLEMYZOY-SOOFDHNKSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C(O1)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Deoxy D Ribofuranose and Its Analogues

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods offer the advantages of high regio- and stereoselectivity under mild reaction conditions, making them attractive alternatives to purely chemical routes. srce.hr

Biocatalytic Strategies Employing Fluorinase and Nucleoside Hydrolase Systems

A notable chemo-enzymatic strategy involves the use of a fluorinase enzyme for the synthesis of fluorinated sugar analogues. An efficient two-step, one-pot biotransformation has been developed for the synthesis of 5-deoxy-5-[¹⁸F]fluoro-d-ribose, a positron emission tomography (PET) imaging agent. nih.govrsc.org This process utilizes a fluorinase enzyme to catalyze the fluorination reaction. nih.govrsc.org

The general pathway for the biosynthesis of 5'-fluoro-5'-deoxy-d-ribose involves several enzymatic steps. It begins with the fluorinase-catalyzed reaction of S-adenosyl-l-methionine (SAM) and a fluoride (B91410) source to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). acs.org The 5'-FDA is then acted upon by a 5'-fluoro-5'-deoxyadenosine phosphorylase (FlB), followed by a 5-fluoro-5-deoxy-d-ribose 1-phosphate isomerase (FlIso) to yield the desired 5-fluoro-5-deoxy-d-ribose. acs.org

Nucleoside hydrolases are also employed in enzymatic synthesis, often in cascade reactions to produce modified nucleosides. mdpi.com These enzymes can cleave the glycosidic bond in nucleosides, providing either the sugar or the base for subsequent reactions.

Regio- and Stereoselective Enzymatic Transformations of Ribose Precursors

Enzymes, particularly hydrolases like lipases and esterases, have demonstrated high efficiency in the regioselective deacetylation of peracetylated ribose derivatives. srce.hrresearchgate.net This allows for the specific protection and deprotection of hydroxyl groups, a crucial aspect of carbohydrate chemistry. For instance, the enzymatic hydrolysis of tetra-O-acetyl-β-D-ribofuranose can yield a mixture of triacetates, demonstrating the potential for selective modifications. srce.hrresearchgate.net

Nucleoside 2'-deoxyribosyltransferases are another class of enzymes that facilitate the stereoselective synthesis of deoxyribonucleosides. These enzymes catalyze the transfer of the deoxyribosyl moiety from a donor to an acceptor nucleobase. umich.eduoup.comtandfonline.com This method is highly stereoselective, typically yielding only the β-anomer of the desired nucleoside. oup.comtandfonline.com For example, the enzymatic transfer of 2-deoxyribose from thymidine (B127349) to 1-deazapurine results exclusively in the formation of 9-β-D-2'-deoxyribofuranosyl 1-deazapurine. oup.com

Chemical Synthesis Routes from Diverse Starting Materials

Traditional chemical synthesis remains a cornerstone for producing 5-deoxy-d-ribofuranose and its derivatives, offering versatility in starting materials and scalability.

Multi-Step Approaches from D-Ribose: Ketalization, Esterification, Reduction, Hydrolysis, and Acetylation Protocols

A common and practical route to synthesize 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose starts from D-ribose. nih.govresearchgate.netresearchgate.net This multi-step process involves a sequence of protection, activation, deoxygenation, and deprotection/acetylation steps. researchgate.netresearchgate.net

The key steps in this synthetic pathway are:

Ketalization: The initial step involves the protection of the 2- and 3-hydroxyl groups of D-ribose, often as an isopropylidene ketal, to allow for selective reaction at the 5-hydroxyl group. researchgate.netnih.gov

Esterification/Sulfonylation: The 5-hydroxyl group is then activated by converting it into a good leaving group, typically a tosylate or mesylate ester. researchgate.netresearchgate.net

Reduction: The deoxygenation at the C5 position is achieved through reductive displacement of the sulfonyloxy group using hydride reagents like sodium borohydride (B1222165). nih.govresearchgate.netresearchgate.net

Hydrolysis and Acetylation: Finally, the protecting groups are removed by hydrolysis, followed by acetylation of the hydroxyl groups to yield the target compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. nih.govresearchgate.netresearchgate.net

| Step | Reagents & Conditions | Intermediate/Product |

| Ketalization | Acetone, Methanol, conc. H₂SO₄ | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside |

| Esterification | Tosyl chloride, Triethylamine, Dichloromethane | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside |

| Reduction | Sodium borohydride, Dimethyl sulfoxide (B87167) | Methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside |

| Hydrolysis | Dilute H₂SO₄ | This compound |

| Acetylation | Acetic anhydride (B1165640), Pyridine | 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose |

Table based on data from multiple synthetic protocols. researchgate.netresearchgate.net

Derivatization from Nucleosides: Conversion Strategies from Inosine (B1671953) and Related Compounds

An alternative synthetic route utilizes readily available nucleosides, such as inosine, as the starting material. nih.govsmolecule.comgoogle.com This approach leverages the pre-existing ribose moiety within the nucleoside structure.

The synthesis from inosine generally involves the following steps:

Selective Acylation/Sulfonylation: The 5'-hydroxyl group of inosine is selectively activated, for example, by reaction with p-toluenesulfonyl chloride. google.com

Reduction: The resulting 5'-O-sulfonyl derivative is then reduced to the 5'-deoxyinosine using a reducing agent like sodium borohydride. google.com

Acetylation and Glycosidic Bond Cleavage: The remaining hydroxyl groups on the ribose ring are acetylated. Subsequently, the glycosidic bond is cleaved, often using acidic conditions or a cation-exchange resin in the presence of acetic anhydride, to release the desired 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. nih.govgoogle.com

This method offers a direct pathway to the acetylated 5-deoxyribose derivative. smolecule.com

| Step | Reagents & Conditions | Intermediate/Product |

| Tosylation | p-Toluenesulfonyl chloride, Organic solvent | 5'-p-Toluenesulfonyl-inosine |

| Reduction | Sodium borohydride, Organic solvent | 5'-Deoxyinosine |

| Acetylation | Acetic anhydride, Organic solvent | 2',3'-O-Diacetyl-5'-deoxyinosine |

| Deglycosylation & Acetylation | Acetic anhydride, Acetic acid, conc. H₂SO₄ | 1,2,3-O-Triacetyl-5-deoxy-D-ribofuranose |

Table outlining a typical synthesis from inosine. google.com

Selective Deoxygenation Techniques: Reductive Displacement with Hydride Reagents

A critical step in many syntheses of this compound is the selective deoxygenation of the primary hydroxyl group at the C5 position. This is most commonly achieved by converting the 5-hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, which is a good leaving group. nih.govresearchgate.netresearchgate.net

This activated sulfonyloxy group is then subjected to reductive displacement using a variety of hydride reagents. Sodium borohydride (NaBH₄) in a solvent like dimethyl sulfoxide (DMSO) is a frequently used and cost-effective option. researchgate.netresearchgate.net Other hydride reagents that have been employed include lithium tri-t-butoxyaluminum hydride (LTTBA) and sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH or Red-Al®). researchgate.net The choice of hydride reagent can influence the reaction conditions and yield. The reductive displacement proceeds via an Sₙ2 mechanism, where the hydride ion attacks the C5 carbon, displacing the sulfonate group and resulting in the formation of the 5-deoxy sugar. nih.govresearchgate.net

Protective Group Chemistry and Orthogonal Deprotection in this compound Synthesis

The synthesis of this compound and its derivatives is a nuanced process that heavily relies on the strategic use of protecting groups to mask the reactive hydroxyl groups at the C-1, C-2, and C-3 positions of the furanose ring. This allows for selective modification at other positions, most notably the deoxygenation at C-5. The choice of protecting groups and the ability to remove them selectively under different conditions, a concept known as orthogonal deprotection, are paramount for a successful synthetic route. rsc.org

Commonly employed protecting groups for the hydroxyl functions in ribofuranose synthesis include acetyl (Ac), benzoyl (Bz), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). google.comnih.gov Acetyl groups, for instance, are often introduced using acetic anhydride and can be removed under basic conditions. ontosight.aichemicalbook.com A prevalent intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, highlights the use of acetyl groups to protect the hydroxyls while the C-5 position is deoxygenated. ontosight.aichemicalbook.com

Orthogonal protection schemes are essential when multiple, distinct chemical transformations are required on the same molecule. For example, in the synthesis of complex nucleoside analogues, a silyl group might be used to protect the 5'-hydroxyl, while acid-labile groups like dimethoxytrityl (DMT) or orthoesters protect other positions. google.comumich.edu This allows for the selective deprotection of the 5'-hydroxyl under fluoride-mediated conditions without affecting the acid-labile groups. google.com Conversely, the acid-labile groups can be removed without cleaving the silyl ether. This differential reactivity is the cornerstone of orthogonal deprotection. rsc.org

In the context of this compound synthesis, a typical strategy might involve the initial protection of the 2' and 3' hydroxyls as an isopropylidene ketal. This allows for the selective modification of the 5'-hydroxyl, such as its conversion to a sulfonyloxy group (e.g., tosylate or mesylate), which is a good leaving group. Subsequent reduction with a hydride reagent, like sodium borohydride, achieves the deoxygenation at the C-5 position. nih.govresearchgate.net The final steps then involve the removal of the isopropylidene group under acidic conditions, followed by acetylation of the hydroxyl groups to yield the target compound. nih.gov

The following table summarizes some of the protective groups used in the synthesis of this compound and its analogues, along with their typical deprotection conditions, illustrating the principles of orthogonal chemistry.

| Protective Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Conditions | Orthogonality |

| Acetyl | Ac | Acetic Anhydride | Basic conditions (e.g., NaOMe in MeOH) or acidic hydrolysis. beilstein-journals.org | Can be removed under conditions that leave silyl ethers intact. |

| Benzoyl | Bz | Benzoyl Chloride | Basic conditions (e.g., NaOMe in MeOH). beilstein-journals.org | Similar to acetyl, offers different steric and electronic properties. |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride ions (e.g., TBAF). google.com | Stable to acidic and basic conditions used to remove acyl groups. |

| Dimethoxytrityl | DMT | DMT-Cl | Mild acidic conditions. umich.edu | Labile to acid, allowing for selective removal in the presence of base-labile and fluoride-labile groups. |

| Isopropylidene (acetonide) | - | Acetone with a catalyst (e.g., H₂SO₄). researchgate.net | Acidic hydrolysis. nih.govresearchgate.net | Protects diols and is removed under conditions that may leave other groups intact. |

Industrial and Large-Scale Synthesis Optimization for Research Material Production

The transition from laboratory-scale synthesis to industrial or large-scale production of this compound derivatives, such as 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose, necessitates significant optimization to ensure cost-effectiveness, efficiency, and safety. google.com This is particularly crucial as this compound is a key intermediate in the synthesis of important pharmaceuticals. researchgate.net

One patented method for the large-scale synthesis of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose starts from inosine. google.com This multi-step process involves:

Acylation of inosine with p-toluenesulfonyl chloride.

Reduction of the resulting intermediate with sodium borohydride.

Acylation with acetic anhydride to form 2,3-O-diacetyl-5-deoxyinosine.

A final deglycosidation and acetylation step to yield the target product. google.com

This route is designed to use readily available and inexpensive raw materials, employ simple and convenient operational procedures, and proceed under mild reaction conditions, ultimately leading to a high product yield and reduced production costs, making it suitable for industrial preparation. google.com

Another approach describes a practical, high-yielding synthesis from D-ribose that is suitable for multi-gram preparations. nih.gov Key steps in this process include the deoxygenation of a sulfonyloxy derivative of a protected ribofuranoside using hydride reagents, followed by complete hydrolysis and acetylation. nih.gov This method is noted for being simple and inexpensive. nih.gov

Optimization often focuses on several key parameters:

Starting Material: Choosing an abundant and low-cost starting material like D-ribose or inosine is a primary consideration. nih.govgoogle.com

Reagent Selection: Utilizing cheaper and less hazardous reagents is crucial. For example, some methods have been developed to avoid hazardous operations like bromination. researchgate.net

Reaction Conditions: Optimizing temperature, reaction time, and catalysts can significantly improve yield and reduce side product formation. A method using a solid acid catalyst (SO₄²⁻/γ-Al₂O₃) has been reported to simplify post-treatment and reduce environmental pollution. patsnap.com

Yield and Purity: Maximizing the yield and ensuring high purity of the final product are critical for its use in subsequent pharmaceutical synthesis. Reported yields for optimized processes are often above 80%. google.com

The following table outlines key parameters that are often optimized for the large-scale production of this compound intermediates.

| Parameter | Laboratory-Scale Approach | Optimized Large-Scale Approach | Rationale for Optimization |

| Starting Material | Often expensive, highly pure sugars. | Inexpensive and abundant materials like D-ribose or inosine. nih.govgoogle.com | Reduces overall production cost. |

| Reaction Steps | May involve multiple protection/deprotection steps. | Minimized number of steps; one-pot reactions where feasible. google.com | Increases efficiency and reduces waste. |

| Reagents | May use expensive or hazardous reagents. | Use of cheaper, safer, and more environmentally friendly reagents and catalysts. patsnap.com | Enhances safety and sustainability. |

| Yield | Can be moderate. | High yields, often exceeding 80-90%. google.com | Maximizes output and cost-effectiveness. |

| Purification | Often involves column chromatography. | Crystallization is preferred for large quantities. google.com | More scalable and cost-effective purification method. |

By focusing on these optimization strategies, the large-scale production of this compound and its derivatives can be achieved in a manner that is both economically viable and sustainable, ensuring a steady supply of this important research material.

Biological Roles and Metabolic Pathway Elucidation of 5 Deoxy D Ribofuranose

Involvement in Microorganismal Deoxy-Sugar Metabolism

5-Deoxy-d-ribofuranose, also known as 5-deoxyribose (5dR), is a naturally occurring deoxy sugar that plays a significant role in the metabolic pathways of various microorganisms. nih.gov It primarily arises from the salvage of 5'-deoxyadenosine (B1664650) (5dAdo), a toxic byproduct of radical S-adenosylmethionine (SAM) enzyme reactions, which are ubiquitous across all domains of life. biorxiv.orgkarger.com The metabolism of this compound is not merely a waste disposal mechanism but a sophisticated pathway that can lead to the production of bioactive molecules. karger.comresearchgate.net

Radical SAM enzymes are essential for the biosynthesis of vital cofactors like biotin (B1667282) and thiamine. nih.gov During their catalytic cycle, they generate a 5'-deoxyadenosyl radical, which subsequently forms 5dAdo as a byproduct. biorxiv.orgresearchgate.net If not cleared, 5dAdo can accumulate to toxic levels and inhibit the very enzymes that produce it. karger.comresearchgate.net Consequently, microorganisms have evolved salvage pathways to recycle or dispose of this inhibitory metabolite. karger.comresearchgate.net

The initial steps in these salvage pathways focus on cleaving 5dAdo to separate the adenine (B156593) base from the 5-deoxyribose moiety. This can occur through two primary routes:

Phosphorolytic Cleavage: A promiscuous 5'-methylthioadenosine (MTA)/5dAdo phosphorylase directly converts 5dAdo into adenine and 5-deoxyribose 1-phosphate (5dR-1P). biorxiv.orgkarger.com

Hydrolytic Cleavage followed by Phosphorylation: A promiscuous MTA nucleosidase (like MtnN) first cleaves 5dAdo into adenine and 5-deoxyribose. biorxiv.orghawaii.edu Subsequently, a kinase, such as 5-methylthioribose kinase (MtnK), phosphorylates 5-deoxyribose to form 5-deoxyribose 1-phosphate. biorxiv.orghawaii.edu

In some bacteria, such as Bacillus thuringiensis, a dedicated gene cluster encodes enzymes for a specific 5-deoxyribose salvage pathway. biorxiv.orgresearchgate.net This pathway involves the phosphorylation of 5dR to 5dR-1P by a kinase (DrdK), followed by isomerization to 5-deoxyribulose 1-phosphate (5dRu-1P) by an isomerase (DrdI), and finally, aldol (B89426) cleavage by an aldolase (B8822740) (DrdA) into acetaldehyde (B116499) and dihydroxyacetone phosphate (B84403) (DHAP), which enter central metabolism. biorxiv.org

However, in many microorganisms, including the cyanobacterium Synechococcus elongatus, these salvage operations are carried out by enzymes that are not specifically designed for 5dAdo or its derivatives, a phenomenon known as enzyme promiscuity. biorxiv.orguni-tuebingen.de

Enzyme promiscuity is a key feature of 5dAdo salvage, enabling organisms with streamlined genomes to perform complex metabolic tasks without needing dedicated genetic machinery. biorxiv.orguni-tuebingen.de Several enzymes primarily associated with the universal methionine salvage pathway (MSP), which recycles MTA, have been shown to act promiscuously on 5dAdo and its derivatives. biorxiv.orgkarger.com

For instance, MTA phosphorylase and MTA nucleosidase can process 5dAdo, leading to the formation of 5-deoxyribose 1-phosphate and 5-deoxyribose, respectively. biorxiv.orgkarger.com In S. elongatus, a promiscuous MTA/5dAdo phosphorylase (Synpcc7942_0923) is responsible for generating 5dR-1P from 5dAdo. karger.com Similarly, the MtnK kinase, which phosphorylates methylthioribose in the MSP, can also phosphorylate 5-deoxyribose. hawaii.edu

The subsequent fate of 5dR-1P can also be governed by promiscuous enzymes. It has been suggested that enzymes from the MSP, such as MtnA (an isomerase) and MtnB (a dehydratase with aldolase activity), can act on 5dR-1P to channel its products into the central metabolism via the "DHAP shunt". biorxiv.orgkarger.com This reliance on promiscuous enzymes highlights a metabolic strategy where existing enzymes are repurposed to handle novel or low-concentration substrates like 5dAdo, blurring the lines between primary and secondary metabolism. biorxiv.orguni-tuebingen.de

Table 1: Key Enzymes in 5dAdo Salvage and 5-Deoxyribose Formation

| Enzyme | Primary Substrate | Promiscuous Substrate(s) | Product(s) from 5dAdo/5dR | Organism Example |

|---|---|---|---|---|

| MTA/5dAdo Phosphorylase | 5'-Methylthioadenosine (MTA) | 5'-Deoxyadenosine (5dAdo) | 5-Deoxyribose 1-phosphate (5dR-1P), Adenine | Synechococcus elongatus |

| MTA Nucleosidase (MtnN) | MTA | 5dAdo, S-adenosylhomocysteine (SAH) | 5-Deoxyribose (5dR), Adenine | Escherichia coli |

| 5-Methylthioribose Kinase (MtnK) | 5-Methylthioribose (MTR) | 5dR | 5-Deoxyribose 1-phosphate (5dR-1P) | Escherichia coli |

| Deoxyribose Kinase (DrdK) | 5dR | - | 5-Deoxyribose 1-phosphate (5dR-1P) | Bacillus thuringiensis |

| Deoxyribose Isomerase (DrdI) | 5dR-1P | - | 5-Deoxyribulose 1-phosphate (5dRu-1P) | Bacillus thuringiensis |

| Deoxyribose Aldolase (DrdA) | 5dRu-1P | - | Acetaldehyde, Dihydroxyacetone phosphate (DHAP) | Bacillus thuringiensis |

In a remarkable example of metabolic repurposing, the salvage of 5dAdo in S. elongatus leads to the synthesis and excretion of the bioactive deoxy-sugar 7-deoxysedoheptulose (7dSh). biorxiv.orgnih.govuni-tuebingen.de This process begins with the formation of 5-deoxyribose, which was isolated for the first time from a natural source in the culture supernatants of this cyanobacterium. nih.gov

The final step in the biosynthesis of 7dSh is the conversion of 5-deoxyribose. nih.gov This reaction is catalyzed by the enzyme transketolase, which transfers a C2 unit from a ketose donor onto the C5 precursor, 5-deoxyribose, to form the C7 sugar 7dSh. nih.govresearchgate.net This chemoenzymatic synthesis step has been successfully replicated in vitro using transketolase from S. elongatus. nih.gov

7dSh exhibits significant biological activity as an antimetabolite, inhibiting the growth of various prototrophic organisms, including other cyanobacteria, yeast (Saccharomyces), and plants (Arabidopsis). nih.gov Its mode of action is the inhibition of 3-dehydroquinate (B1236863) synthase (DHQS), a key enzyme in the shikimate pathway. nih.govuni-tuebingen.de This pathway is essential for the synthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in animals, making it an attractive target for herbicides and antimicrobial agents. nih.govresearchgate.net By producing and excreting 7dSh, S. elongatus can suppress the growth of competitors, giving it an ecological advantage. karger.comuni-tuebingen.de

Role as a Precursor in Nucleoside Analog Biosynthesis for Investigational Therapeutics

Beyond its roles in microbial metabolism, this compound is a valuable precursor in the chemical synthesis of nucleoside analogs, a class of compounds widely investigated for therapeutic applications, particularly as antiviral and anticancer agents. chemicalbook.comresearchgate.net Nucleoside analogs mimic natural nucleosides and can interfere with the replication of nucleic acids in cancer cells and viruses. researchgate.netacs.org

The 5'-hydroxy group of natural nucleosides is typically required for phosphorylation, which is essential for their biological activity. researchgate.net Synthesizing analogs that lack this 5'-hydroxy group, such as those derived from this compound, can result in compounds with different and often therapeutically interesting biological activities. researchgate.net

To be used in synthesis, this compound is often chemically modified into a more reactive intermediate. A common and key intermediate is 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose. chemicalbook.comresearchgate.netbiosynth.com This acetylated form serves as a protecting group for the hydroxyls on the ribofuranose ring, allowing for precise control during the subsequent coupling reaction with a nucleobase. chemicalbook.com

This synthetic strategy is employed in the production of several investigational and clinically used drugs. For example, 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose is a key intermediate in the synthesis of Capecitabine (B1668275), a chemotherapy drug. chemicalbook.com It is also used to produce 5'-Deoxy-5-fluorocytidine, another fluoropyrimidine prodrug with antitumor properties. chemicalbook.combiosynth.com The synthesis of various 5'-deoxy-5-fluoropyrimidine nucleosides has been a subject of research for their potential against tumors. researchgate.net

Table 2: Investigational Therapeutics Derived from this compound

| Precursor | Therapeutic Analog | Class | Investigational Area |

|---|---|---|---|

| 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose | Capecitabine | Fluoropyrimidine Prodrug | Anticancer |

| 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose | 5'-Deoxy-5-fluorocytidine | Fluoropyrimidine Prodrug | Antitumor |

| This compound derivative | 5'-Deoxy-5-fluorouridine | Fluoropyrimidine Nucleoside | Antitumor |

| 5-Deoxy-β-D-ribofuranose derivative | 5'-Deoxynebularine | Purine (B94841) Nucleoside Analog | Anticancer |

Mechanistic Studies of Interactions with Biological Macromolecules and Enzymes

The biological effects of this compound and its metabolites are rooted in their specific interactions with enzymes and other macromolecules. The most extensively studied interaction is that of its downstream metabolite, 7-deoxysedoheptulose (7dSh), with the enzyme 3-dehydroquinate synthase (DHQS) from the shikimate pathway. nih.govresearchgate.net

7dSh acts as an antimetabolite, mimicking the natural substrate of DHQS. nih.govresearchgate.net This mimicry allows it to bind to the enzyme's active site, thereby inhibiting its function. nih.gov The accumulation of the DHQS substrate, 3-deoxy-d-arabino-heptulosonate 7-phosphate, in organisms treated with 7dSh provides strong evidence for this specific molecular target. nih.gov This targeted inhibition effectively blocks the entire shikimate pathway, depriving the organism of essential aromatic amino acids and leading to growth inhibition. nih.gov

For 7dSh to exert its inhibitory effect in vivo, it must first enter the target cell. Studies have shown that its uptake is not passive but is mediated by promiscuous sugar transporters. nih.govgotriple.eu For example, in the cyanobacterium Anabaena variabilis, 7dSh is taken up via a fructose (B13574) ABC transporter, while in Synechocystis sp. PCC 6803, a glucose permease is involved. gotriple.eu This demonstrates that the interaction with membrane transport proteins is a critical first step in the mechanism of action for metabolites derived from this compound. nih.gov The sensitivity of an organism to 7dSh is directly linked to its ability to transport the molecule into the cytoplasm. nih.gov

Derivatization and Structural Modification Strategies for 5 Deoxy D Ribofuranose

Synthesis of Acetylated and Other Protected Derivatives of 5-Deoxy-d-ribofuranose

The synthesis of protected derivatives of this compound, particularly acetylated forms like 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, is a critical step for its subsequent use in the synthesis of more complex molecules, such as nucleoside analogues. Protecting the hydroxyl groups enhances the solubility of the sugar in organic solvents and directs reactions to specific sites.

Another strategy utilizes inosine (B1671953) as the starting material. This multi-step synthesis involves acylation with p-toluenesulfonyl chloride, reduction with sodium borohydride (B1222165), a further acylation with acetic anhydride (B1165640), and a final deglycosylation and acetylation step to yield the target product. This route is highlighted for its simple design, use of inexpensive raw materials, mild reaction conditions, and high product yield, making it suitable for industrial applications.

Below are tables detailing two common synthetic pathways to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Table 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-Ribose

| Step | Reactant(s) | Reagent(s) | Product | Yield |

| 1 | D-ribose | SnCl₂·2H₂O, Acetone, Methanol, conc. H₂SO₄ | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 88% |

| 2 | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | p-Toluenesulfonyl chloride, Pyridine | Methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribofuranoside | 89% |

| 3 | Methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribofuranoside | Sodium borohydride, DMSO | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | 89% |

| 4 | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | Acetic acid, Water | This compound | 85% |

| 5 | This compound | Acetic anhydride, Pyridine | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | 85% |

| Overall Yield | 56% |

Table 2: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from Inosine

| Step | Reactant(s) | Reagent(s) | Product | Yield |

| 1 | Inosine | p-Toluenesulfonyl chloride, N,N-dimethylformamide, Triethylamine | 5′-p-toluenesulfonyl-6-hydroxy-9-β-D-purine nucleoside | 93% |

| 2 | 5′-p-toluenesulfonyl-6-hydroxy-9-β-D-purine nucleoside | Sodium borohydride, Dimethyl sulfoxide (B87167) | 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside | 92% |

| 3 | 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside | Acetic anhydride, Dichloromethane, Triethylamine | 2,3-O-diacetyl-5-deoxyinosine | 96% |

| 4 | 2,3-O-diacetyl-5-deoxyinosine | Acetic anhydride, Acetic acid, conc. Sulfuric acid | 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose | 83% |

Other protecting groups, such as the 4-methoxytrityl (MMTr) group, are employed to selectively protect the primary 5-hydroxyl group of D-ribose, which locks the sugar in its furanose form. This strategy is crucial for the one-pot synthesis of β-furanosyl nucleosides.

Halogenation at the 5-Position: Synthesis of Fluorinated and Iodinated Analogues

The introduction of halogens, particularly fluorine and iodine, at the 5-position of this compound leads to analogues with significant potential in medicinal chemistry and biochemical studies.

The synthesis of 5-deoxy-5-fluororibose derivatives has been achieved through both chemical and enzymatic methods. An efficient two-step, one-pot biotransformation utilizing a fluorinase enzyme has been described for the synthesis of 5-deoxy-5-[¹⁸F]fluororibose, a novel sugar for positron emission tomography (PET) applications. This enzymatic approach offers a high degree of selectivity. From a chemical synthesis perspective, 5'-deoxy-5-fluoropyrimidine nucleosides have been prepared from 5-fluorouridine (B13573) by a sequence of isopropylidination and iodination, followed by reduction and deprotection.

5'-Deoxy-5-iodonucleosides are also important synthetic intermediates. For instance, 5'-deoxy-5-iodotubercidin has been synthesized from tubercidin. The synthesis of 4-amino-7-(5′-deoxy-β-D-xylofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidine, a marine nucleoside, was accomplished from D-xylose in seven steps, with a key step being the Vorbrüggen glycosylation with a 5-deoxy-xylofuranose derivative.

Development of this compound Scaffolds for Nucleoside and Nucleotide Mimics

This compound and its derivatives are crucial building blocks in the synthesis of nucleoside and nucleotide mimics with potential therapeutic applications, particularly as anticancer and antiviral agents. The absence of the 5'-hydroxyl group can lead to compounds with interesting biological activities and potentially lower toxicity, as they cannot be phosphorylated in the same manner as natural nucleosides.

A significant application of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is in the synthesis of the anticancer prodrug capecitabine (B1668275). This orally administered chemotherapeutic agent is converted to 5-fluorouracil (B62378) in the body. The synthesis of capecitabine highlights the importance of having efficient and scalable methods for producing the protected this compound intermediate.

Furthermore, 5'-deoxy-5-fluoropyrimidine nucleosides, such as 5′-deoxy-5-fluorouridine and 5′-deoxy-5-fluorocytidine, have demonstrated antitumor activity against sarcoma 180 in mice. The development of these analogues involves the strategic manipulation of the this compound scaffold to introduce the fluorine atom and the nucleobase.

The synthesis of various 5'-deoxynucleosides, including analogues of adenosine (B11128) and purine (B94841), has been explored. These syntheses often involve the condensation of a protected and activated this compound derivative with a nucleobase. For example, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose can be converted to a 1-chloro sugar, which is then condensed with various purine derivatives to form the desired nucleoside mimics.

Functionalization for Probing Biological Systems and Mechanistic Research

The functionalization of this compound is a key strategy for creating molecular probes to investigate biological systems and elucidate enzymatic mechanisms.

A prominent example is the synthesis of 5-deoxy-5-[¹⁸F]fluororibose for use in positron emission tomography (PET) imaging. This radiolabeled sugar allows for the non-invasive visualization and study of various biological processes in vivo. The enzymatic, one-pot synthesis of this compound is particularly advantageous for radiopharmaceutical production due to its efficiency and the short half-life of the ¹⁸F isotope.

This compound derivatives have also been used to create activity-based probes. For instance, manno-configured cyclophellitol (B163102) analogues, synthesized from D-ribose, have been developed as probes for detecting exo-β-mannosidases in biological samples. These probes can be used for activity-based protein profiling to specifically label and identify these enzymes in complex mixtures like mouse kidney tissue extracts.

Furthermore, the synthesis of arsenic-containing β-D-ribofuranosides, which are related to naturally occurring arsenosugars, has been achieved starting from D-ribose. The availability of synthetic versions of these compounds facilitates the study of their toxicity, chemical reactivity, and biotransformations.

Advanced Spectroscopic and Structural Characterization of 5 Deoxy D Ribofuranose Compounds

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The crystal structure also elucidates the nature of intermolecular interactions that stabilize the crystal packing. While detailed information on the specific hydrogen bonding network for this particular derivative is not extensively detailed in the search results, in general, the solid-state structures of carbohydrate derivatives are governed by a complex network of hydrogen bonds and van der Waals forces. cetjournal.it The analysis of derivatives of guanine, for instance, highlights the diversity of hydrogen-bonding motifs, such as ribbons and quartets, that can direct supramolecular assembly. rsc.org Such interactions are fundamental to the crystal's bulk properties. cetjournal.it

Table 1: Crystallographic Data for 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₆O₇ | researchgate.netdoaj.org |

| Ring Conformation | C2-exo, C3-endo twist | researchgate.netdoaj.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the structure and conformational dynamics of molecules in solution. nih.gov For furanose rings, which are inherently flexible, NMR provides crucial data on the equilibrium between different puckered conformations.

The conformational analysis of 5-Deoxy-d-ribofuranose and its analogs in solution is primarily based on the interpretation of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. Key parameters include chemical shifts and vicinal proton-proton coupling constants (³JHH). sciencepublishinggroup.comresearchgate.net The magnitude of ³JHH values is related to the dihedral angle between adjacent protons, as described by the Karplus equation, which in turn defines the ring's pucker. nih.gov

For instance, in studies of various β-d-ribofuranosides, a zero coupling constant between H1 and H2 (J₁,₂) is indicative of a torsion angle in the 80–100° range, which strongly suggests specific conformations like the E₀-type. nih.gov Conversely, the J₂,₃ coupling constant provides information about the C2-C3 bond orientation. nih.gov The analysis of 5-deoxy-5-iodo-α,β-D-ribose utilizes these principles to determine the conformation and configuration at the anomeric position based on ³J(H1,H2) values. sciencepublishinggroup.com

In D₂O solution, D-ribose itself exists as a complex mixture of tautomers, including α- and β-furanose and pyranose forms, each with distinct signals in the ¹H NMR spectrum. researchgate.net The deoxygenation at the C5 position simplifies the spectrum in that region but the fundamental equilibrium between different ring forms persists. The relative populations of these conformers can be influenced by solvent, temperature, and the nature of substituents.

Table 2: Representative ¹H NMR Coupling Constants and Inferred Conformations for Ribofuranoside Derivatives

| Coupling Constant | Typical Value (Hz) | Inferred Dihedral Angle (approx.) | Associated Conformation(s) | Reference |

|---|---|---|---|---|

| J₁,₂ (trans) | ~0 | 80-100° | E₀-like | nih.gov |

| J₂,₃ (cis) | 5.9 - 6.2 | ~0° | E₀ conformation | nih.gov |

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Gas-Phase Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used for the sensitive detection and identification of metabolites in complex biological samples. nih.govyoutube.com It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition. When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS allows for the comprehensive profiling of metabolomes. nih.gov

In the context of this compound, MS-based metabolomics can be used to identify and quantify its presence in various biological systems. ebi.ac.uk GC-MS is well-suited for the analysis of small, volatile molecules like sugars, although chemical derivatization is often required to increase their volatility. nih.gov LC-MS is advantageous for analyzing a wider range of compounds, including non-volatile and thermally unstable molecules, without the need for derivatization. youtube.comnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By inducing the fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which can be used as a structural fingerprint for confident identification. For example, the mass spectrum for D-Ribose-5-phosphate shows specific fragmentation patterns that can be used for its identification. massbank.eu Although a specific mass spectrum for this compound was not found in the provided search results, the general workflow would involve accurate mass measurement to determine its elemental formula (C₅H₁₀O₄) and MS/MS analysis to confirm its identity by comparing the fragmentation pattern to a standard or a spectral library. nih.gov

These techniques are crucial for studying metabolic pathways involving deoxy sugars and for identifying novel metabolites. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational Studies in Aqueous Solutions

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the conformational states of molecules by probing their molecular vibrations. nih.govnih.gov These techniques are particularly useful for studying the structure and dynamics of carbohydrates in various environments, including aqueous solutions. mdpi.commdpi.com

The vibrational spectrum of a molecule like this compound consists of a series of bands, each corresponding to a specific vibrational mode, such as the stretching or bending of chemical bonds (e.g., O-H, C-H, C-O, C-C). nih.gov The frequency of these vibrations is sensitive to the local molecular structure and environment. Therefore, changes in the sugar's conformation or its involvement in hydrogen bonding will be reflected in its IR and Raman spectra. ccsenet.org

For example, the O-H stretching region (typically >3000 cm⁻¹) is sensitive to hydrogen bonding interactions, while the "fingerprint" region (<1500 cm⁻¹) contains a wealth of information about the conformation of the furanose ring and its substituents. nih.govmdpi.com

While specific experimental spectra for this compound are not detailed in the search results, studies on related molecules like methyl-β-D-ribofuranoside demonstrate the power of combining IR, Raman, and inelastic neutron scattering with computational methods (Density Functional Theory, DFT) to achieve an unambiguous assignment of vibrational modes. nih.govacs.org Such an approach allows for the identification of distinct conformers and the characterization of their hydrogen-bonding networks, providing a detailed picture of the molecule's behavior in solution. ccsenet.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose |

| 3'-deoxycytidine |

| This compound |

| 5-deoxy-5-iodo-α,β-D-ribose |

| D-Ribose |

| D-Ribose-5-phosphate |

| Guanine |

Computational and Theoretical Investigations of 5 Deoxy D Ribofuranose

Quantum Chemical Calculations of Molecular Geometry, Electronic Properties, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules. nih.gov For sugar molecules like 5-deoxy-d-ribofuranose, these methods can elucidate the most stable three-dimensional structures, bond lengths, and bond angles. While specific high-level quantum chemistry studies focused exclusively on this compound are not abundant in the literature, the methodologies have been extensively applied to similar furanose rings, such as 2-deoxy-d-ribofuranose. ebi.ac.ukfigshare.com

Electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined through quantum chemical methods. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov Natural Bond Orbital (NBO) analysis can further reveal details about charge transfer interactions within the molecule. nih.gov These computational approaches are essential for understanding the intrinsic stability and potential reactivity of this compound.

Table 1: Computed Properties of this compound

This table presents properties calculated using computational chemistry models and software.

| Property | Value | Source |

| Molecular Formula | C5H10O4 | nih.gov |

| Molecular Weight | 134.13 g/mol | nih.gov |

| Exact Mass | 134.05790880 Da | nih.gov |

| XLogP3 | -1.5 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Polar Surface Area | 69.9 Ų | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis in Various Solvation Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dtu.dkresearchgate.net For this compound, MD simulations can reveal its conformational flexibility and how its structure changes in different environments, such as in water or other solvents. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes the positions and velocities of the particles over time. dtu.dk

The conformational behavior of sugar rings is a key focus of such simulations. By monitoring dihedral angles within the furanose ring, researchers can track transitions between different puckered states (e.g., C2'-endo and C3'-endo). nih.gov The simulations also provide information on the orientation of the exocyclic groups.

Performing these simulations in various solvation environments is crucial for understanding how interactions with solvent molecules, such as water, influence the sugar's conformational preferences. The solvent can form hydrogen bonds with the hydroxyl groups of the sugar, stabilizing certain conformations over others. MD simulations of related carbohydrates have demonstrated that these techniques can effectively model the dynamic behavior of sugars in solution. nih.gov The results from these simulations provide a detailed picture of the conformational landscape of this compound, which is essential for understanding its biological function and interactions.

Docking Studies and Molecular Modeling of Interactions with Receptor Sites or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is widely used to understand the basis of molecular recognition and to screen for potential drug candidates. nih.gov

The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the receptor in multiple positions and orientations. nih.gov A "scoring function" is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. These studies can identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. gmu.edu

For this compound, docking studies could be used to investigate its interactions with the active sites of enzymes for which it may be a substrate or inhibitor. For example, studies on the enzyme SalM, a dehydrogenase, showed that it has a high affinity for the related compound 5-chloro-5-deoxy-d-ribose, suggesting a specific binding interaction that could be modeled. nih.gov Similarly, docking studies have been successfully used to model the binding of various ribofuranose derivatives to protein targets like EGFR and VEGFR2. nih.gov These molecular modeling approaches are invaluable for generating hypotheses about the biological targets of this compound and the specific nature of its interactions.

Cheminformatics Applications for Characterizing Sugar Moieties and Chemical Space Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. neovarsity.org It provides the tools to organize, search, and analyze the properties of molecules like this compound on a large scale.

One key application is the characterization and classification of sugar moieties within large chemical databases. researchgate.net Specialized algorithms, such as the Sugar Removal Utility (SRU), have been developed to identify glycosidic moieties in natural products and other complex molecules. researchgate.net This allows for the systematic analysis of the diversity and distribution of specific sugars, including deoxysugars like this compound, across the known chemical space. Such tools can help in "deglycosylation" studies, where the sugar part of a molecule is computationally removed to study the properties of the core structure (aglycone). researchgate.net

Cheminformatics also plays a crucial role in exploring the "chemical space" around a particular molecule. By generating and analyzing virtual libraries of related compounds, researchers can predict properties, identify molecules with desired characteristics, and guide synthetic efforts. neovarsity.org For this compound, this could involve exploring derivatives with modified functional groups to understand structure-activity relationships for potential biological activities. These computational approaches accelerate the process of discovering new functions and applications for specific chemical entities. neovarsity.org

Applications in Advanced Biochemical and Chemical Research

Utility in Glycoscience and Glycobiology Research as a Model Deoxy-Sugar

In the fields of glycoscience and glycobiology, 5-Deoxy-d-ribofuranose serves as a critical model compound for investigating the roles of specific hydroxyl groups in carbohydrate structure, function, and interaction. The selective removal of the C5 hydroxyl group allows researchers to dissect the contributions of this functional group to various biological and chemical processes.

Deoxy-variants of carbohydrates are instrumental in probing the mechanisms of carbohydrate conversion. By comparing the reaction pathways of a parent sugar with its deoxy analogue, researchers can elucidate the significance of individual hydroxyl sites in determining reaction outcomes. For instance, studies on the conversion of C5 carbohydrates have utilized deoxy-sugars to understand how the absence of a specific hydroxyl group can alter reaction selectivity and suppress the formation of undesirable byproducts, thereby providing insights into strategies for more efficient biomass conversion. dtu.dk The study of such model compounds helps in understanding the intricate details of enzymatic and non-enzymatic reactions involving sugars.

Application as a Building Block in the Synthesis of Complex Natural Products and Analogues

This compound and its derivatives are pivotal intermediates in the chemical synthesis of a variety of complex natural products and their analogues. medchemexpress.comnih.gov The acetylated form, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, is a particularly important precursor in the pharmaceutical industry. nih.govresearchgate.netnih.gov

This derivative is a key building block in the synthesis of several anticancer nucleoside analogues, including Doxifluridine and Capecitabine (B1668275). nih.govresearchgate.net The synthesis of these chemotherapeutic agents relies on the availability of this specific deoxy-sugar derivative, highlighting the practical importance of this compound in medicinal chemistry and drug development. researchgate.net The demand for efficient and scalable synthetic routes to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose underscores its significance in the production of these life-saving medications. nih.gov

| Compound | Therapeutic Area | Role of this compound Derivative |

|---|---|---|

| Doxifluridine | Oncology | Key intermediate (1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose) for the synthesis of the nucleoside analogue. nih.gov |

| Capecitabine | Oncology | Utilizes 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose as a crucial building block in its multi-step synthesis. nih.govresearchgate.net |

Use in Radiochemistry for Developing Imaging Probes (e.g., PET) in In Vitro and Small Animal Models

The field of radiochemistry has leveraged this compound derivatives for the development of molecular imaging probes, particularly for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov

A notable application is the enzymatic synthesis of 5-deoxy-5-[¹⁸F]fluoro-D-ribose, a fluorinated analogue of this compound. researchgate.net The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) allows this sugar to be used as a tracer in PET imaging studies. researchgate.net Such probes are invaluable for studying sugar metabolism and transport in various physiological and pathological states in vitro and in small animal models. The development of radiolabeled deoxy-sugars opens avenues for creating new diagnostic tools for a range of diseases, including cancer and neurological disorders. researchgate.netmdpi.com

Probing Enzymatic Mechanisms and Metabolic Pathway Regulation in Biological Systems

This compound and its modified forms are employed to investigate the mechanisms of enzymes that act on sugars and to unravel novel metabolic pathways. The absence of the 5'-hydroxyl group can significantly alter the interaction of the sugar with enzymes, providing valuable information about substrate specificity and catalytic mechanisms.

Recent research has identified a novel 5-deoxyadenosine salvage pathway in the unicellular cyanobacterium Synechococcus elongatus PCC 7942, where 5-deoxyribose is synthesized and excreted. This discovery, enabled by the detection of 5-deoxyribose, sheds light on how organisms recycle byproducts of radical S-adenosylmethionine (SAM) enzyme reactions. Furthermore, derivatives like 5-chloro-5-deoxy-d-ribose have been identified as substrates for specific enzymes, such as the one involved in the biosynthesis of chloroethylmalonyl-CoA in the marine actinomycete Salinispora tropica. Studying these interactions provides a deeper understanding of metabolic regulation and the biosynthesis of unique natural products.

| Organism/System | Research Focus | Key Finding Related to this compound |

|---|---|---|

| Synechococcus elongatus PCC 7942 | Metabolic pathway elucidation | Identification of a novel 5-deoxyadenosine salvage pathway involving the synthesis and excretion of 5-deoxyribose. |

| Salinispora tropica | Enzymatic mechanism and biosynthesis | 5-chloro-5-deoxy-d-ribose serves as a substrate for an enzyme in the biosynthesis of chloroethylmalonyl-CoA. |

Investigating Antimetabolite Activity in Microbial Systems

The structural similarity of this compound to naturally occurring sugars allows it and its derivatives to act as antimetabolites, interfering with the metabolic pathways of microbial systems. This property is being explored for the development of new antimicrobial agents.

Nucleoside analogues synthesized from this compound lack the 5'-hydroxyl group, which is typically essential for phosphorylation, a critical step in their incorporation into nucleic acids. This inability to be phosphorylated can lead to the inhibition of nucleic acid replication in cancer cells and viruses, forming the basis of their therapeutic effect. In microbial systems, a similar principle applies. For example, in the metabolic pathway of Synechococcus elongatus, 5-deoxyribose is a precursor to 7-deoxysedoheptulose, a compound that exhibits antimicrobial activity by acting as an antimetabolite of the shikimate pathway. This highlights the potential of this compound as a scaffold for the design of novel inhibitors of microbial growth.

Future Directions and Emerging Research Areas for 5 Deoxy D Ribofuranose

Elucidating Undiscovered Biological Roles and "Cryptic" Metabolic Pathways

While 5-Deoxy-d-ribofuranose is well-established as a crucial synthetic intermediate, its endogenous biological roles and metabolic pathways remain largely uncharted territory. Deoxy sugars, in general, are recognized for their involvement in a multitude of biological processes, often conferring unique properties to the molecules they constitute. rsc.org Future research will likely focus on identifying and characterizing the specific enzymes and metabolic routes involved in the anabolism and catabolism of 5-deoxypentoses. The utilization of 5'-deoxy-nucleosides as growth substrates by some bacteria hints at the existence of specialized metabolic shunts that could process this compound. nih.gov Investigating these "cryptic" pathways could reveal novel regulatory mechanisms and metabolic interconnections within cellular networks. Unraveling these functions could provide insights into cellular processes and potentially identify new targets for therapeutic intervention.

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of this compound and its derivatives is a cornerstone for its application in research and drug development. A key intermediate, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, has been the subject of various synthetic strategies. nih.govresearchgate.net Practical synthetic routes have been developed starting from readily available precursors like D-ribose and inosine (B1671953). nih.govgoogle.comgoogle.com These methods often involve steps such as deoxygenation of sulfonyloxy-activated sugar hydroxyl groups. nih.gov Future efforts in this area will likely concentrate on developing more efficient, stereoselective, and environmentally friendly synthetic methods. This includes the exploration of chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, to produce specific analogues with high purity and yield. nih.gov The development of novel protecting group strategies and catalytic systems will also be crucial in streamlining the synthesis of complex this compound-containing molecules.

| Starting Material | Key Synthetic Steps | Reported Advantages |

|---|---|---|

| D-Ribose | Ketalization, esterification, reduction, hydrolysis, acylation | Readily available starting material |

| Inosine | Acylation, reduction, acylation, deglycosidation | Simple and reasonable design, cheap and easy-to-obtain raw materials |

Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices

To fully understand the biological roles of this compound, sensitive and specific analytical methods for its detection and quantification in complex biological samples are essential. Current advancements in analytical chemistry offer a powerful toolkit for this purpose. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace analysis in biological fluids and tissues. food.gov.ukekb.egwaters.com Furthermore, nuclear magnetic resonance (NMR) spectroscopy remains an indispensable tool for the structural elucidation of this compound and its metabolites. acs.orgnih.govresearchgate.netnih.gov Future research will likely focus on developing optimized extraction and derivatization protocols to enhance the detection limits and accuracy of these techniques for 5-deoxypentoses. The application of advanced NMR techniques, such as those involving 17O isotopic labeling, could provide deeper insights into the molecular structure and dynamics of these sugars. nih.gov

Computational Predictions and Machine Learning Applications for Structure-Activity Relationships in Research

The exploration of the vast chemical space of this compound analogues can be significantly accelerated by computational approaches. The analysis of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing the biological activity of a compound. wikipedia.orgdrugdesign.org Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives. wikipedia.org

Machine learning algorithms are increasingly being used to build predictive models for bioactivity based on molecular structures. nih.govstanford.eduijcrt.orggithub.combiorxiv.org These models can be trained on existing data for 5-deoxy-nucleoside analogues to predict the potential efficacy of new compounds as antiviral or anticancer agents. nih.govnih.gov Such in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources. Future research will likely involve the development of more sophisticated machine learning models that can accurately predict not only the bioactivity but also the pharmacokinetic and toxicological profiles of this compound analogues.

Expanding the Chemical Space of this compound Analogues for Biomedical Research Tools

The chemical scaffold of this compound offers a versatile platform for the development of novel biomedical research tools. By modifying the sugar moiety or attaching various functional groups, a diverse library of analogues can be created. The synthesis of analogues with substitutions at the 5-position or with modified aglycone groups has been reported. researchgate.netresearchgate.net These analogues can be designed as specific inhibitors of enzymes involved in nucleoside metabolism or as probes to study biological processes. nih.gov For instance, the incorporation of fluorescent tags or photo-cross-linking agents can enable the visualization and identification of the cellular targets of these molecules. rsc.org The development of such chemical probes will be instrumental in dissecting the molecular mechanisms underlying the biological effects of this compound and its derivatives.

Q & A

Q. What are the primary methods for synthesizing 5-Deoxy-D-ribofuranose, and how do they differ in efficiency and scalability?

- Methodological Answer : The synthesis of this compound involves chemical, enzymatic, or fermentation-based approaches. Chemical synthesis typically employs selective reduction of D-ribose using catalytic hydrogenation or sodium borohydride (NaBH₄) under controlled conditions . Enzymatic methods leverage ribose-5-phosphate isomerase or deoxyribose-phosphate aldolase for stereospecific deoxygenation, while fermentation utilizes genetically modified microorganisms. Efficiency varies: chemical methods offer scalability (~70-85% yield) but require rigorous purification (e.g., column chromatography), whereas enzymatic routes provide higher enantiomeric purity (>95%) but are costlier and slower .

Q. How can researchers characterize the structural stability of this compound in different solvent systems?

- Methodological Answer : Stability studies should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and polarimetry to monitor interconversion between pyranose (solid-state stable) and furanose (solution-dominant) forms. For example, in aqueous solutions, furanose forms dominate due to solvation effects, while DMSO stabilizes pyranose via hydrogen bonding. Differential scanning calorimetry (DSC) can further assess thermal stability (melting point: ~294.5°C) .

Q. What are the key considerations when designing experiments to study glycosylation reactions of this compound?

- Methodological Answer : Glycosylation requires activating the anomeric carbon via protecting groups (e.g., acetyl or benzoyl) to prevent side reactions. Use Lewis acids (e.g., BF₃·Et₂O) as catalysts and monitor reaction progress via thin-layer chromatography (TLC). Ensure anhydrous conditions to avoid hydrolysis. Post-reaction, characterize products using mass spectrometry (MS) and compare glycosidic bond stability via kinetic studies in acidic/basic buffers .

Advanced Research Questions

Q. What strategies can address challenges in achieving high enantiomeric purity during chemical synthesis of this compound?

- Methodological Answer : Enantiomeric impurities often arise from incomplete stereocontrol during reduction. To mitigate:

- Use chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation to enhance stereoselectivity.

- Employ enzymatic resolution with lipases or esterases to separate diastereomers.

- Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to isolate desired enantiomers. Validate purity via chiral HPLC with a cyclodextrin-based column .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives across different cell lines?

- Methodological Answer : Contradictions may stem from cell-specific metabolic pathways or assay variability. Standardize assays using:

Q. What advanced spectroscopic techniques are recommended for detecting trace impurities in synthesized this compound batches?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) can identify impurities at <0.1% levels. For chiral impurities, use vibrational circular dichroism (VCD) or X-ray crystallography. Quantify residual solvents via gas chromatography (GC) with flame ionization detection (FID) .

Q. How can this compound serve as a molecular probe for studying RNA-protein interactions?

- Methodological Answer : Incorporate this compound into RNA analogs via solid-phase synthesis. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with proteins (e.g., ribonucleases). Fluorescent labeling (e.g., Cy3/Cy5) enables real-time tracking via fluorescence anisotropy or FRET assays .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in thermal stability data for this compound across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or moisture content. Re-analyze samples using standardized DSC protocols (heating rate: 10°C/min, nitrogen atmosphere). Compare X-ray diffraction (XRD) patterns to confirm crystallinity. Publish raw DSC thermograms and purity data to enhance reproducibility .

Future Directions

Q. What gaps exist in understanding the pharmacokinetics of this compound-based therapeutics?

- Methodological Answer : Current gaps include limited data on oral bioavailability and metabolic clearance. Proposed studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.